molecular formula C20H31NO3 B12734619 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate CAS No. 92955-99-2

3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate

Cat. No.: B12734619
CAS No.: 92955-99-2
M. Wt: 333.5 g/mol
InChI Key: KHFWYDJCIUAWHQ-UHFFFAOYSA-N
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Description

3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, attached to a cyclohexyl group and a butynyl glycolate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the butynyl glycolate moiety through esterification or similar reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, minimize waste, and enhance safety.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. The choice of reagents and reaction conditions depends on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or ketones, while hydrolysis will produce alcohols and acids.

Scientific Research Applications

3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine and ester functionalities.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate involves its interaction with molecular targets such as enzymes or receptors. The quinuclidine core can interact with acetylcholine receptors, potentially modulating their activity. The ester linkage may also play a role in the compound’s bioactivity, influencing its interaction with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinyl benzilate: Known for its use as a chemical incapacitant, shares the quinuclidine core but differs in the attached functional groups.

    Cyclohexyl glycolates: Compounds with similar ester linkages but different amine cores.

    Butynyl esters: Compounds featuring the butynyl group but lacking the quinuclidine core.

Uniqueness

3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine core, cyclohexyl group, and butynyl glycolate moiety

Properties

CAS No.

92955-99-2

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate

InChI

InChI=1S/C20H31NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h15-18,23H,3-7,9-10,12-14H2,1-2H3

InChI Key

KHFWYDJCIUAWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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